

An In-depth Technical Guide to 2-(1-ethynylcyclopropyl)ethanol

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Compound of Interest

Compound Name: 2-(1-Ethynylcyclopropyl)ethanol

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To our valued researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical overview of the chemical compound **2-(1-ethynylcyclopropyl)ethanol**. However, extensive searches of publicly available scientific literature and chemical databases have revealed a significant lack of specific information regarding this molecule.

At present, there is no available data on the physicochemical properties, spectroscopic analysis, synthesis protocols, or biological activity of **2-(1-ethynylcyclopropyl)ethanol**.

This absence of information suggests that **2-(1-ethynylcyclopropyl)ethanol** may be a novel compound that has not yet been synthesized or characterized. Alternatively, it may have been investigated in proprietary research that is not publicly disclosed.

While we cannot provide specific data on **2-(1-ethynylcyclopropyl)ethanol**, this guide will offer a detailed examination of its constituent chemical moieties: the cyclopropane ring, the ethynyl group, and the ethanol backbone. By understanding the known properties and reactivities of these components, we can extrapolate potential characteristics and research avenues for the target molecule. This document will serve as a foundational resource for any future investigation into **2-(1-ethynylcyclopropyl)ethanol**.

Predicted Physicochemical Properties



Based on the structure of **2-(1-ethynylcyclopropyl)ethanol**, we can predict certain physicochemical properties. It is important to note that these are theoretical and would require experimental verification.

Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C7H10O	Derived from the chemical structure.
Molecular Weight	110.15 g/mol	Calculated from the molecular formula.
Boiling Point	Moderately high	The presence of a hydroxyl group allows for hydrogen bonding, which would increase the boiling point relative to a non-hydroxylated analog. The rigid cyclopropane ring and ethynyl group may also influence intermolecular interactions.
Solubility	Soluble in polar organic solvents; sparingly soluble in water	The ethanol portion of the molecule will impart some polarity and allow for solubility in alcohols, ethers, and other polar organic solvents. Solubility in water is expected to be limited due to the hydrophobic cyclopropyl and ethynyl groups.
Appearance	Likely a colorless liquid at room temperature	Small, functionalized organic molecules of this molecular weight are typically liquids.
рКа	~16-18	The pKa of the hydroxyl proton is expected to be similar to that of other primary alcohols.



Spectroscopic Characterization (Anticipated)

Should **2-(1-ethynylcyclopropyl)ethanol** be synthesized, the following spectroscopic signatures would be expected:

¹H NMR Spectroscopy

- -CH2-OH protons: A triplet.
- · -CH-OH proton: A triplet.
- Cyclopropyl protons: Complex multiplets in the upfield region (typically 0.2-1.5 ppm).
- Ethynyl proton (-C≡C-H): A singlet around 2.0-3.0 ppm.
- Hydroxyl proton (-OH): A broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy

- Quaternary cyclopropyl carbon (-C-C≡CH): A signal in the downfield region of the cyclopropyl carbons.
- Other cyclopropyl carbons: Signals in the upfield region.
- Alkynyl carbons (-C≡C-): Two distinct signals in the range of 65-90 ppm.
- Carbon bearing the hydroxyl group (-CH2-OH): A signal around 60-70 ppm.
- Other methylene carbon: A signal slightly more upfield than the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

- O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
- C≡C-H stretch (alkyne): A sharp, characteristic absorption band around 3300 cm⁻¹.
- C≡C stretch (alkyne): A weak absorption band around 2100-2260 cm⁻¹.



- C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.
- C-O stretch: An absorption in the region of 1000-1260 cm⁻¹.

Potential Synthetic Routes

While no specific synthesis for **2-(1-ethynylcyclopropyl)ethanol** has been reported, a plausible synthetic strategy can be proposed based on established organic chemistry reactions. A potential retrosynthetic analysis is outlined below.



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Caption: Retrosynthetic analysis of **2-(1-ethynylcyclopropyl)ethanol**.

A potential forward synthesis could involve the following conceptual steps:



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Caption: Conceptual workflow for the synthesis of **2-(1-ethynylcyclopropyl)ethanol**.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 1-ethynylcyclopropane. This could potentially be achieved from a suitable starting material like 1,1-dibromo-2-ethylcyclopropane via a double dehydrobromination reaction using a strong base such as sodium amide in liquid ammonia.

Step 2: Acetylation of 1-ethynylcyclopropane. The terminal alkyne could be deprotonated with a strong base (e.g., n-butyllithium) and then reacted with an acetylating agent like acetic anhydride to form 1-(1-ethynylcyclopropyl)ethan-1-one.



Step 3: Reduction of the ketone. The resulting ketone could be reduced to the desired alcohol, **2-(1-ethynylcyclopropyl)ethanol**, using a reducing agent such as sodium borohydride in a protic solvent like ethanol.

Potential Biological Activity and Research Applications

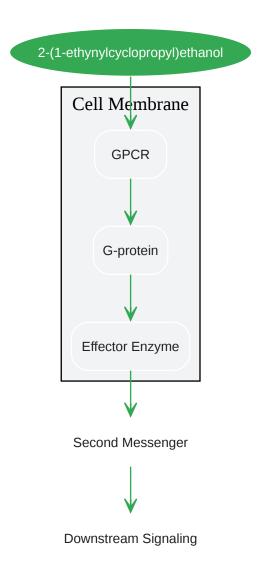
The unique combination of a strained cyclopropane ring, a reactive ethynyl group, and a polar ethanol moiety suggests that **2-(1-ethynylcyclopropyl)ethanol** could exhibit interesting biological properties.

- Enzyme Inhibition: The strained cyclopropane ring and the ethynyl group are known pharmacophores that can act as irreversible inhibitors of certain enzymes, particularly those in the cytochrome P450 family.
- Metabolic Stability: The cyclopropane ring is often introduced into drug candidates to block metabolic oxidation at that position, potentially increasing the compound's half-life.
- Click Chemistry: The terminal alkyne provides a handle for "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), which would be highly valuable for applications in chemical biology and drug discovery, such as target identification and the synthesis of bioconjugates.

Hypothetical Signaling Pathway Involvement

Given the structural similarities to known neuromodulators and enzyme inhibitors, one could hypothesize its interaction with various signaling pathways. For instance, if it were to act as a modulator of a G-protein coupled receptor (GPCR), the downstream signaling cascade could be visualized as follows:





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Caption: Hypothetical GPCR signaling pathway for **2-(1-ethynylcyclopropyl)ethanol**.

Conclusion and Future Directions

While **2-(1-ethynylcyclopropyl)ethanol** remains an uncharacterized molecule, its structural features suggest it could be a valuable tool in chemical biology and a promising scaffold for drug discovery. The immediate next steps for the scientific community should be the development of a robust synthetic route and the full characterization of its physicochemical and spectroscopic properties. Following this, in vitro and in vivo studies would be necessary to elucidate its biological activity and potential therapeutic applications. This document provides a theoretical framework to guide such future research endeavors.







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